Clausmarin A

Übersicht

Beschreibung

Clausmarin A is a terpenoid coumarin compound that has garnered attention for its potential immunosuppressant properties. It was identified through a yeast-based assay designed to detect inhibitors of calcium signaling pathways . This compound has shown promise in alleviating defects caused by hyperactivation of calcium signaling, making it a compound of interest in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Clausmarin A typically involves the extraction from plant sources, particularly from the leaves of Clausena harmandiana . The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.

Industrial Production Methods: While there is limited information on large-scale industrial production, the methods used in laboratory settings can be scaled up. This would involve optimizing the extraction and purification processes to ensure a consistent and high yield of this compound.

Analyse Chemischer Reaktionen

Reaktionstypen: Clausmarin A durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen biologischen Aktivitäten umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.

Haupterzeugnisse: Die Haupterzeugnisse, die aus diesen Reaktionen gebildet werden, umfassen oxidierte und reduzierte Derivate von this compound, die jeweils potenziell unterschiedliche biologische Aktivitäten aufweisen.

Wissenschaftliche Forschungsanwendungen

Chemie: Clausmarin A dient als Modellverbindung zur Untersuchung von Inhibitoren der Kalzium-Signalgebung.

Industrie: Obwohl seine industriellen Anwendungen noch erforscht werden, machen die einzigartigen Eigenschaften von this compound es zu einem Kandidaten für weitere Forschung und Entwicklung.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den Calcineurin-Signalweg hemmt. Diese Hemmung wird wahrscheinlich durch die Hemmung der Calcineurin-Phosphatase-Aktivität vermittelt . In Hefen und menschlichen Jurkat-T-Zellen wurde gezeigt, dass this compound Defekte behebt, die durch Hyperaktivierung der Kalzium-Signalgebung verursacht werden, die Produktion von Interleukin-2 hemmt und die Dephosphorylierung des nuklearen Aktivatorfaktors von aktivierten T-Zellen (NFAT) verhindert .

Ähnliche Verbindungen:

FK506 (Tacrolimus): Ein Immunsuppressivum, das ebenfalls den Calcineurin-Signalweg hemmt.

Cyclosporin A: Ein weiteres Immunsuppressivum mit einem ähnlichen Wirkmechanismus.

Vergleich: this compound ist in seiner Struktur als Terpenoid-Cumarin einzigartig, während FK506 und Cyclosporin A Makrolid- bzw. zyklische Peptidverbindungen sind. Die Fähigkeit von this compound, den Calcineurin-Signalweg über ein anderes strukturelles Gerüst zu hemmen, unterstreicht sein Potenzial als neuartiges Immunsuppressivum .

Wirkmechanismus

Clausmarin A exerts its effects by inhibiting the calcineurin pathway. This inhibition is likely mediated through the inhibition of calcineurin phosphatase activity . In yeast and human Jurkat T-cells, this compound has been shown to alleviate defects caused by hyperactivation of calcium signaling, inhibit interleukin-2 production, and prevent the dephosphorylation of nuclear factor of activated T-cells (NFAT) .

Vergleich Mit ähnlichen Verbindungen

FK506 (Tacrolimus): An immunosuppressant that also inhibits the calcineurin pathway.

Cyclosporin A: Another immunosuppressant with a similar mechanism of action.

Comparison: Clausmarin A is unique in its structure as a terpenoid coumarin, whereas FK506 and cyclosporin A are macrolide and cyclic peptide compounds, respectively. This compound’s ability to inhibit the calcineurin pathway through a different structural framework highlights its potential as a novel immunosuppressant .

Biologische Aktivität

Clausmarin A is a terpenoid coumarin compound primarily derived from the leaves of Clausena harmandiana and other species within the Clausena genus. This compound has garnered significant attention in recent years due to its potential biological activities, particularly its immunosuppressive properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential applications in medicine.

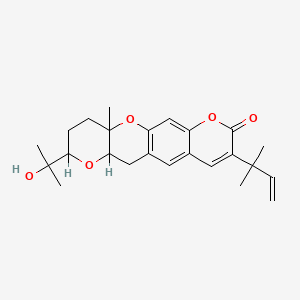

This compound is characterized as a coumarin derivative, which is a class of compounds known for their diverse biological activities. Its chemical structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the calcineurin pathway. Calcineurin is a calcium-dependent serine/threonine phosphatase that plays a crucial role in T-cell activation and cytokine production. The inhibition of this pathway can lead to immunosuppressive effects similar to those observed with established drugs like FK506 and cyclosporin A.

Key Findings:

- Inhibition of Calcineurin : Research indicates that this compound inhibits calcineurin phosphatase activity, leading to reduced IL-2 production in Jurkat T-cells .

- Calcium Signaling Modulation : In yeast models, this compound demonstrated a dose-dependent alleviation of growth defects caused by hyperactivation of calcium signaling pathways, suggesting its role as a calcium signaling inhibitor .

Experimental Studies

Several studies have explored the biological activity of this compound, providing insights into its pharmacological potential:

- Yeast Model Studies :

- Human Cell Line Studies :

Biological Activity Summary Table

| Biological Activity | Description | Experimental Model | Findings |

|---|---|---|---|

| Immunosuppressive | Inhibits IL-2 production and NFAT dephosphorylation | Jurkat T-cells | Dose-dependent inhibition observed |

| Calcium Signaling Inhibition | Alleviates growth defects from hyperactivated calcium signaling | Yeast strains | Restores growth in Ca²⁺-sensitive strains |

| Calcineurin Pathway Inhibition | Directly inhibits calcineurin phosphatase activity | Yeast and human cell lines | Similar effects to FK506; confirms target pathway |

Case Studies and Clinical Implications

While there are no extensive clinical trials reported for this compound as of now, its promising results in preclinical studies suggest potential applications in treating conditions requiring immunosuppression. The compound could serve as a lead for developing new immunosuppressive agents with potentially fewer side effects than current therapies.

Potential Applications:

- Autoimmune Diseases : Given its immunosuppressive properties, this compound may be beneficial in managing autoimmune disorders.

- Transplant Medicine : Similar to FK506 and cyclosporin A, it could be explored for use in organ transplantation to prevent rejection.

Eigenschaften

IUPAC Name |

6-(2-hydroxypropan-2-yl)-3-methyl-14-(2-methylbut-3-en-2-yl)-2,7,16-trioxatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),11,13,17-tetraen-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c1-7-22(2,3)16-11-14-10-15-12-20-24(6,9-8-19(28-20)23(4,5)26)29-18(15)13-17(14)27-21(16)25/h7,10-11,13,19-20,26H,1,8-9,12H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYZOQQWBTXSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(OC1CC3=C(O2)C=C4C(=C3)C=C(C(=O)O4)C(C)(C)C=C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986966 | |

| Record name | 2-(2-Hydroxypropan-2-yl)-4a-methyl-9-(2-methylbut-3-en-2-yl)-2,3,4,4a,12,12a-hexahydro-8H-dipyrano[3,2-b:3',2'-g][1]benzopyran-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67604-65-3 | |

| Record name | Clausmarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067604653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clausmarin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Hydroxypropan-2-yl)-4a-methyl-9-(2-methylbut-3-en-2-yl)-2,3,4,4a,12,12a-hexahydro-8H-dipyrano[3,2-b:3',2'-g][1]benzopyran-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.